Ethyl ethylphosphonofluoridate

Description

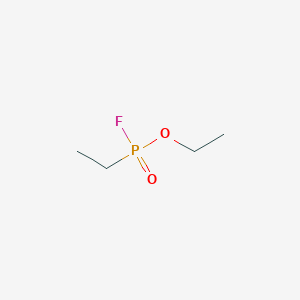

Structure

2D Structure

3D Structure

Properties

CAS No. |

650-20-4 |

|---|---|

Molecular Formula |

C4H10FO2P |

Molecular Weight |

140.09 g/mol |

IUPAC Name |

1-[ethyl(fluoro)phosphoryl]oxyethane |

InChI |

InChI=1S/C4H10FO2P/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3 |

InChI Key |

RORQVZRCLFKMMP-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC)F |

Origin of Product |

United States |

Chemical Synthesis and Mechanistic Pathways of Ethyl Ethylphosphonofluoridate and Analogs

Synthetic Methodologies for Phosphonofluoridate Compounds

The synthesis of phosphonofluoridates, including ethyl ethylphosphonofluoridate, involves multi-step processes starting from basic phosphorus compounds. These methods are designed to build the core phosphorus-carbon bond and then introduce the specific ester and fluoride (B91410) groups.

Precursor Chemistry and Reaction Optimization

The foundation of phosphonofluoridate synthesis lies in the preparation of key precursors. A common and crucial precursor is a dialkyl alkylphosphonate, such as diethyl ethylphosphonate. One established method for synthesizing diethyl ethylphosphonate is through the catalytic rearrangement of triethyl phosphite (B83602). google.com This reaction is typically performed at elevated temperatures (e.g., 175°C to 185°C) using an alkylating agent like ethyl iodide as a catalyst. google.com The process can be optimized by adding the triethyl phosphite reagent slowly to a "heel" of the product, which helps maintain the high temperature necessary for the rearrangement. google.com

Another critical class of precursors are the alkylphosphonic dihalides, particularly alkylphosphonic dichlorides and alkylphosphonyldifluorides. cdnsciencepub.comservice.gov.ukhsa.ie For instance, methylphosphonic dichloride can be synthesized from a complex formed between phosphorus trichloride, aluminum chloride, and methyl chloride (the APC complex). cdnsciencepub.com The subsequent hydrolysis of this complex is highly temperature-sensitive and must be maintained between -20°C and -30°C to achieve good yields. cdnsciencepub.com

Synthetic routes for radiolabelled analogs, such as [¹⁴C]sarin, also rely on these fundamental precursors. diva-portal.org The process often starts with a Michaelis-Arbuzov reaction between triethyl phosphite and a labelled alkyl iodide (e.g., [¹⁴C]methyl iodide) to produce a labelled dialkyl methylphosphonate (B1257008). diva-portal.org This is then hydrolyzed to the corresponding phosphonic acid, which is subsequently chlorinated and fluorinated. diva-portal.org New halogenating agents, including those based on α-chloroenamines, α-fluoroenamines, and cyanuric fluoride, have been developed for small-scale syntheses, offering high yields and low impurity levels.

Table 1: Key Precursors in Phosphonofluoridate Synthesis

| Precursor Name | Formula | Role in Synthesis |

|---|---|---|

| Triethyl phosphite | P(OCH₂CH₃)₃ | Starting material for Arbuzov reaction to form phosphonates. google.comdiva-portal.org |

| Diethyl ethylphosphonate | CH₃CH₂P(O)(OCH₂CH₃)₂ | Intermediate that can be converted to the corresponding phosphonic acid dihalide. google.com |

| Methylphosphonic dichloride | CH₃P(O)Cl₂ | Dihalide precursor for reaction with alcohols and fluorinating agents. cdnsciencepub.com |

| Methylphosphonyldifluoride (DF) | CH₃P(O)F₂ | A Schedule 1 precursor that can react with an alcohol to form the final product. service.gov.ukhsa.ie |

| Diethyl Phthalate | C₆H₄(COOCH₂CH₃)₂ | Used as a solvent to dissolve the APC complex during the preparation of methylphosphonic dichloride. cdnsciencepub.com |

Stereoselective Synthesis Approaches

Phosphonofluoridates possess a chiral phosphorus center, meaning they can exist as different stereoisomers (enantiomers). The synthesis of a specific enantiomer requires stereoselective methods. While direct stereoselective synthesis for this compound is not extensively detailed in readily available literature, the principles are well-established in organophosphorus chemistry.

Research has shown that chiral phosphonates can be converted to their phosphonothionate analogs (where sulfur replaces the phosphoryl oxygen) with a high degree of retention of configuration at the phosphorus center. rsc.org This demonstrates that reactions at the phosphorus atom can proceed stereoselectively.

Modern synthetic strategies for creating chiral phosphorus compounds often employ catalysts or chiral auxiliaries. For example, highly efficient and stereoselective methods have been developed for synthesizing complex α-glycosyl phosphosaccharides using gold(I)-catalyzed glycosylation of phosphoric acid acceptors. nih.gov Similarly, the stereoselective synthesis of α-glycosyl phosphites and phosphoramidites has been achieved through the O-selective glycosylation of H-phosphonate derivatives with glycosyl iodides. nih.gov These approaches, which achieve high stereoselectivity, underscore the potential for developing analogous methods for phosphonofluoridates, likely involving the reaction of a chiral phosphonic intermediate with a fluorinating agent or the stereocontrolled addition of an alcohol to a phosphonyl difluoride.

Reaction Mechanisms of Phosphonofluoridate Formation

The formation of phosphonofluoridates involves several key reaction mechanisms. A foundational step is often the Michaelis-Arbuzov reaction, which creates the essential phosphorus-carbon bond. youtube.com

In a typical Arbuzov reaction for preparing a precursor like diethyl ethylphosphonate, a trialkyl phosphite (e.g., triethyl phosphite) acts as a nucleophile. youtube.com The phosphorus atom attacks a primary alkyl halide (e.g., ethyl iodide). This is an SN2 reaction where the halide is displaced, forming a phosphonium (B103445) salt intermediate. youtube.com In the second step, the displaced halide ion attacks one of the ethyl groups on an oxygen atom of the phosphonium intermediate, also via an SN2 mechanism. This removes the ethyl group and results in the formation of a stable phosphoryl (P=O) double bond, yielding the final phosphonate (B1237965) ester. youtube.com

Once the phosphonate precursor is formed and converted to an alkylphosphonic dihalide (e.g., ethylphosphonic dichloride), the final steps involve nucleophilic substitution at the phosphorus center.

Fluorination: One of the chloride atoms is replaced by a fluoride, typically by reacting the dichloride with a fluoride salt like sodium fluoride.

Esterification: The remaining chloride (or a second fluoride in the case of a difluoride precursor) is replaced by an ethoxy group through reaction with ethanol (B145695). The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom and displacing the halide.

Table 2: Mechanistic Steps in Phosphonofluoridate Synthesis

| Step | Reaction Type | Description |

|---|---|---|

| 1. P-C Bond Formation | Michaelis-Arbuzov Reaction | A trialkyl phosphite attacks an alkyl halide, forming a phosphonium intermediate, which then dealkylates to form a stable phosphonate ester. youtube.com |

| 2. Halogenation | Chlorination | The phosphonate ester is hydrolyzed to a phosphonic acid and then treated with a chlorinating agent (e.g., thionyl chloride) to form a phosphonic dichloride. diva-portal.org |

| 3. Final Assembly | Nucleophilic Substitution | The phosphonic dihalide reacts sequentially with a fluorinating agent and an alcohol (or vice versa) to introduce the fluoride and ester groups, displacing the halide ions. |

Degradation Pathways of this compound in Research Matrices

This compound, like other organophosphorus esters, is susceptible to degradation, primarily through reaction with water (hydrolysis) and enzymatic action.

Hydrolytic Mechanisms

Hydrolysis is a primary degradation pathway for phosphonofluoridates, splitting the molecule into smaller, less toxic compounds. researchgate.net The reaction can be catalyzed by either acid or alkali. chemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the reaction is a reversible equilibrium. chemguide.co.uklibretexts.org The mechanism begins with the protonation of the phosphoryl oxygen, which makes the phosphorus atom more electrophilic. libretexts.org A water molecule then acts as a nucleophile, attacking the phosphorus center. This is followed by proton transfers and finally the elimination of the leaving groups—the fluoride ion and the ethanol molecule—to yield ethylphosphonic acid. libretexts.org To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uk

Alkali-Catalyzed Hydrolysis: Hydrolysis under basic conditions (e.g., with sodium hydroxide) is generally faster and irreversible. chemguide.co.uknih.gov The mechanism involves a direct nucleophilic attack on the phosphorus atom by a hydroxide (B78521) ion. This forms a pentacoordinate intermediate, which then rapidly expels the most stable leaving groups, the fluoride ion and the ethoxide ion (which is subsequently protonated to ethanol). The final product is the salt of ethylphosphonic acid. nih.gov The rate of alkaline hydrolysis is significantly influenced by steric hindrance around the phosphorus atom. nih.gov

Table 3: Comparison of Hydrolysis Conditions

| Feature | Acid-Catalyzed Hydrolysis | Alkali-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | H₃O⁺ (from dilute acid) libretexts.org | OH⁻ (from dilute alkali) chemguide.co.uk |

| Reversibility | Reversible chemguide.co.uk | Irreversible (one-way) chemguide.co.uk |

| Key Step | Protonation of P=O followed by H₂O attack. libretexts.org | Direct nucleophilic attack by OH⁻ on phosphorus. nih.gov |

| Products | Ethylphosphonic acid, Ethanol, HF | Sodium ethylphosphonate, Ethanol, NaF |

| Separation | Produces an equilibrium mixture. chemguide.co.uk | Products are generally easier to separate. chemguide.co.uk |

Enzymatic Degradation Pathways (Refer to Section 4.1)

Enzymatic degradation represents a significant pathway for the detoxification of organophosphorus compounds, including phosphonofluoridates. mdpi.com This process is a form of biodegradation that can completely break down toxic compounds without producing other harmful substances. mdpi.com

Enzymes known as phosphotriesterases (PTEs) are particularly effective at hydrolyzing the P-F bond in these molecules. nih.gov The mechanism of action for many of these enzymes involves a nucleophilic attack on the phosphorus center. mdpi.com In some enzymes, this attack is promoted by a water molecule or hydroxide ion held in place by metal ions within the enzyme's active site. mdpi.com In others, amino acid residues such as aspartic acid and glutamic acid directly participate in the catalytic process. mdpi.com Research has led to the engineering of highly efficient enzymes capable of degrading a wide range of nerve agents at high concentrations in very short time frames, demonstrating the power of this decontamination method. nih.gov

Enzymatic Interactions and Kinetic Mechanisms with Ethyl Ethylphosphonofluoridate

Cholinesterase Phosphorylation and Inhibition Kinetics

Ethyl ethylphosphonofluoridate acts as a potent inhibitor of cholinesterases through the phosphorylation of a critical serine residue within the enzyme's active site. This process effectively inactivates the enzyme, preventing it from hydrolyzing its natural substrate, acetylcholine (B1216132). The kinetics of this inhibition vary between the two major forms of cholinesterase: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

Acetylcholinesterase (AChE) Interaction Kinetics

The inhibition of Acetylcholinesterase (AChE) by organophosphorus compounds like this compound is a progressive reaction. dntb.gov.ua The process involves the formation of a phosphorylated enzyme, which renders it inactive. dntb.gov.ua The kinetics of this interaction are crucial for understanding the compound's potency.

The interaction does not stop at inhibition. The phosphorylated AChE can undergo a process called "aging," which involves the dealkylation of the phosphyl-AChE complex. This process is generally slow for many organophosphorus compounds, with half-lives ranging from hours to days, and results in a form of the enzyme that is resistant to reactivation by oximes. nih.govresearchgate.net

Butyrylcholinesterase (BChE) Interaction Kinetics

Butyrylcholinesterase (BChE) is also a target for this compound. BChE is known to hydrolyze a broader range of substrates than AChE and can act as a scavenger for organophosphorus compounds. nih.gov The active site of human BChE is larger than that of AChE due to differences in six aromatic amino acid residues, which can influence the binding and inhibition by various molecules. nih.gov

Similar to AChE, the inhibition of BChE by sarin (B92409) analogues shows a structure-activity relationship, where the inhibition rate constant is influenced by the alkyl group's structure. nih.gov For some organophosphorus compounds, BChE exhibits a higher inhibition rate than AChE, particularly for bulkier molecules that can more easily access the larger active site of BChE. nih.gov

The aging process also occurs in BChE inhibited by organophosphorus compounds. However, the mechanisms and rates can differ from those observed with AChE. nih.gov

Comparative Kinetics Across Cholinesterase Subtypes

The differential inhibition of AChE and BChE by organophosphorus compounds is a key area of research. The structural differences in the active site gorges of the two enzymes are the primary reason for the observed selectivity. nih.gov While AChE is the primary target for the acute toxic effects of these compounds, the role of BChE as a protective scavenger is significant. nih.gov

Studies on various organophosphorus pesticides have shown that the inhibitory potency can be superior for either hAChE or hBChE depending on the specific compound's structure. nih.gov For example, compounds with bulkier structures tend to have a higher inhibition rate for BChE. nih.gov The comparison of kinetic constants, such as the bimolecular rate constant (ki), provides a quantitative measure of this selectivity.

Interactive Data Table: Comparative Inhibition Kinetics of Sarin Analogues on Human AChE and BChE nih.gov (Note: Data for this compound is not available, this table presents data for structurally similar compounds to illustrate the kinetic principles.)

| Sarin Analogue (Alkyl Group) | Human AChE ki (M-1min-1) | Human BChE ki (M-1min-1) |

| Methyl | 1.2 x 107 | 2.1 x 105 |

| Ethyl | 3.5 x 107 | 1.1 x 106 |

| n-Propyl | 8.9 x 107 | 2.5 x 106 |

| n-Butyl | 1.5 x 108 | 5.3 x 106 |

| i-Propyl | 2.3 x 106 | 4.8 x 105 |

| i-Butyl | 1.1 x 107 | 9.1 x 105 |

| Cyclohexyl | 1.9 x 106 | 3.2 x 105 |

| Pinacolyl | 1.4 x 105 | 1.6 x 104 |

Neuropathy Target Esterase (NTE) Phosphorylation and Aging Mechanisms

Neuropathy Target Esterase (NTE) is another critical serine hydrolase targeted by certain organophosphorus compounds, including those structurally similar to this compound. The inhibition and subsequent aging of NTE are considered initiating events in the development of organophosphate-induced delayed neuropathy (OPIDN). nih.gov

Kinetic Analysis of NTE Inhibition by this compound

While specific kinetic data for the inhibition of NTE by this compound is not provided in the search results, studies on related compounds highlight the potent inhibitory activity of alkylphosphonofluoridates. The inhibition of NTE is a crucial step that, when followed by the aging process, leads to the neurotoxic effects associated with OPIDN. nih.gov The mechanism of inhibition involves the phosphorylation of the active site serine of NTE. nih.gov

Molecular Mechanisms of Phosphorylated NTE Aging

The aging of phosphorylated NTE is a critical and irreversible step in the pathway to OPIDN. nih.gov This process involves the dealkylation of the phosphoryl group covalently attached to the active site serine, leaving a negatively charged group. nih.govnih.gov This aged, charged adduct is believed to cause a toxic gain of function in NTE. nih.gov

The mechanism of NTE aging can differ from that of AChE and is influenced by the specific organophosphorus compound. magtechjournal.com For organophosphates and organophosphonates, the aging of NTE is thought to occur via an SN2 mechanism. nih.gov The rate of aging can be rapid, with half-lives in the range of minutes for certain compounds. nih.gov

Interestingly, some research suggests that the aging of NTE inhibited by certain compounds, like mipafox, may occur through a reversible proton loss rather than the classical dealkylation pathway. acs.org This highlights the complexity of the aging process and the influence of the inhibitor's structure. The stereochemistry and purity of the organophosphate can also affect the aging mechanism of NTE. magtechjournal.com

Impact on Phospholipase Activity and Membrane Homeostasis Research

The interaction of organophosphorus compounds, including ethylphosphonofluoridates, with the nervous system extends beyond the well-known inhibition of acetylcholinesterase. A significant area of research focuses on their impact on other esterases that are crucial for maintaining cellular membrane integrity, particularly Neuropathy Target Esterase (NTE).

Inhibition of NTE's phospholipase activity is a key event in the development of organophosphate-induced delayed neuropathy (OPIDN). nih.gov When organophosphates like this compound react with the active site serine of NTE, they form a stable, phosphorylated enzyme. This covalent modification blocks the enzyme's ability to hydrolyze phosphatidylcholine. nih.gov The resulting disruption of PC metabolism leads to an abnormal accumulation of this lipid in the brain and impairs essential cellular processes like the constitutive secretory pathway in neurons. wikipedia.orgnih.gov

Research indicates that the inhibition of NTE's phospholipase function is the primary trigger for the subsequent neurodegenerative cascade. nih.gov The loss of NTE activity disrupts the delicate balance of membrane lipids, which can affect membrane fluidity, signaling pathways, and the structural integrity of axons, ultimately leading to their degeneration. nih.govnih.gov Studies using model systems have shown that the physiological activities of certain organophosphorus compounds correlate with their ability to destabilize lipid membranes, highlighting the direct link between enzyme inhibition and the disruption of membrane homeostasis. nih.govresearchgate.net

Interaction with Other Serine Esterases and Related Enzymes

This compound belongs to the broad class of organophosphorus (OP) compounds that are potent, irreversible inhibitors of serine esterases. researchgate.netnih.gov These enzymes utilize a highly reactive serine residue within a catalytic triad (B1167595) (typically Serine, Histidine, Aspartate) in their active site to hydrolyze ester-containing substrates. nih.govnih.gov The inhibitory action of this compound stems from its structural mimicry of the natural substrates of these enzymes.

The mechanism of inhibition involves the nucleophilic attack by the active site serine on the phosphorus atom of the ethylphosphonofluoridate molecule. This results in the formation of a stable, covalent phosphyl-enzyme complex, with the fluoride (B91410) atom acting as a leaving group. researchgate.net This process, known as phosphylation, renders the enzyme catalytically inactive because the active site serine is blocked and cannot participate in the hydrolysis of its natural substrate, such as acetylcholine. researchgate.netresearchgate.net

A range of serine esterases are targets for inhibition by ethylphosphonofluoridate and related compounds. These include:

Acetylcholinesterase (AChE): The primary target in acute OP toxicity, its inhibition leads to the accumulation of the neurotransmitter acetylcholine in synaptic clefts. nih.gov

Butyrylcholinesterase (BChE): A related cholinesterase found in plasma and various tissues, which is also readily inhibited by OPs. nih.gov

Carboxylesterases (CaE): A broad family of enzymes involved in the detoxification and metabolism of various esters. nih.gov

Neuropathy Target Esterase (NTE): As detailed previously, this specific serine esterase/phospholipase is the key target for OP-induced delayed neuropathy. nih.govnih.gov

Serine Proteases: Enzymes like chymotrypsin (B1334515) and trypsin, which cleave peptide bonds, can also be inhibited by organophosphates due to the presence of a reactive serine in their active sites. nih.gov

The interaction is progressive and time-dependent, following pseudo-first-order kinetics. researchgate.net The bimolecular rate constant of inhibition (kᵢ) is often used to quantify the potency of these inhibitors, with higher values indicating more rapid inactivation of the enzyme. researchgate.net

Table 1: Serine Esterases Inhibited by Ethylphosphonofluoridate and Related Organophosphorus Compounds

| Enzyme | Enzyme Commission (EC) Number | Primary Function | Consequence of Inhibition |

|---|---|---|---|

| Acetylcholinesterase | EC 3.1.1.7 | Terminates nerve impulses by hydrolyzing acetylcholine. | Cholinergic crisis, overstimulation of nervous system. nih.gov |

| Butyrylcholinesterase | EC 3.1.1.8 | Scavenges anticholinesterase compounds; hydrolyzes various esters. | Reduced detoxification capacity. nih.gov |

| Neuropathy Target Esterase (NTE) | EC 3.1.1.5 | Phospholipase activity; maintains membrane lipid homeostasis. | Organophosphate-induced delayed neuropathy (OPIDN). nih.gov |

| Carboxylesterase | EC 3.1.1.1 | Detoxification of xenobiotics, metabolism of endogenous esters. | Altered metabolism of drugs and toxins. nih.gov |

| Chymotrypsin-like Serine Proteases | EC 3.4.21.- | Protein digestion, blood coagulation, fibrinolysis. | Disruption of hemostatic and digestive processes. nih.gov |

This table provides a summary of key serine esterases targeted by organophosphorus compounds. The consequences listed are general effects of significant inhibition.

Stereospecificity in Enzymatic Interactions

The phosphorus atom in this compound is a chiral center, meaning the compound can exist as two distinct stereoisomers, or enantiomers (R and S). This chirality plays a crucial role in its interaction with the highly specific, three-dimensional active sites of enzymes. Research on structurally similar organophosphorus nerve agents, such as Sarin (isopropyl methylphosphonofluoridate), has definitively established that enzymatic inhibition is a stereospecific process. tamu.edu

Enzymes, being chiral molecules themselves, exhibit a preferential affinity for one enantiomer over the other. The active site of a serine esterase like acetylcholinesterase is exquisitely shaped to accommodate its natural substrate. Consequently, one stereoisomer of the inhibitor will typically fit much more effectively into the active site than its mirror image. This superior fit facilitates more efficient phosphylation of the catalytic serine residue. tamu.edu

This stereoselectivity has profound toxicological implications. For G-type nerve agents, which are also phosphonofluoridates, one enantiomer is often significantly more toxic than the other because it is a much more potent inhibitor of AChE. tamu.edu For example, the P(-) enantiomers of agents like Sarin and Cyclosarin are orders of magnitude more effective at inhibiting AChE than their P(+) counterparts. This difference in inhibitory potency directly translates to a difference in toxicity. tamu.edu

While specific kinetic data for the individual enantiomers of this compound are not detailed in the provided context, the principle of stereospecificity observed for closely related methylphosphonofluoridates strongly implies a similar relationship. The enzymatic interactions of this compound with serine esterases are therefore expected to be highly dependent on the stereochemistry at the phosphorus center. This stereospecificity can be exploited in research, for instance, by using one enzyme to preferentially hydrolyze one stereoisomer, allowing for the isolation of the other, more active isomer. tamu.edu

Table 2: Example of Stereospecificity in AChE Inhibition by Related Phosphonofluoridates

| Compound | Enantiomer | Relative Toxicity | Basis of Stereospecificity |

|---|---|---|---|

| Sarin (Isopropyl methylphosphonofluoridate) | P(-) | High | Preferential binding and more rapid inhibition of the AChE active site. tamu.edu |

| P(+) | Low | Poor fit within the AChE active site, leading to a much slower rate of inhibition. tamu.edu | |

| Cyclosarin (Cyclohexyl methylphosphonofluoridate) | P(-) | High | Significantly greater inhibitory potency against AChE compared to the P(+) isomer. tamu.edu |

| P(+) | Low | Lower rate of reaction with the catalytic serine of AChE. tamu.edu |

This table illustrates the principle of stereospecificity using data from closely related nerve agents. It is expected that this compound would exhibit similar stereospecific interactions with its target enzymes.

Enzymatic Detoxification and Bioremediation Strategies for Organophosphorus Fluoridates

Organophosphorus Hydrolases (OPH) and Phosphotriesterases (PTE)

At the forefront of enzymatic detoxification are organophosphorus hydrolases (OPH) and phosphotriesterases (PTE). cncb.ac.cn These enzymes, found in various microorganisms, are capable of hydrolyzing the phosphoester bonds in organophosphates, rendering them non-toxic. nih.govmdpi.com PTE, in particular, has been extensively studied for its ability to break down a wide array of organophosphorus compounds, including pesticides and chemical warfare agents. cncb.ac.cnproteopedia.orgnih.gov

PTE is a metalloenzyme, typically containing a binuclear metal center, often with zinc ions, which is crucial for its catalytic activity. nih.govtamu.edu The enzyme's structure, a TIM-barrel fold, positions this active site for efficient substrate binding and hydrolysis. nih.govtamu.edu While its natural substrate is unknown, PTE's promiscuous activity against synthetic organophosphates has made it a prime candidate for bioremediation applications. tamu.edumdpi.com

Catalytic Mechanisms of Fluoridate Hydrolysis

The hydrolysis of organophosphorus fluoridates by enzymes like PTE involves a nucleophilic attack on the phosphorus center of the substrate. proteopedia.orgnih.gov This process is facilitated by the enzyme's binuclear metal center. acs.orgnih.gov One metal ion is believed to activate a water molecule, making it a potent nucleophile, while the other metal ion interacts with the phosphoryl oxygen of the substrate, increasing the phosphorus atom's electrophilicity. acs.orgnih.gov

The reaction proceeds via a mechanism akin to an SN2 reaction, resulting in the cleavage of the phosphorus-fluorine bond and an inversion of the stereochemistry at the phosphorus center. tamu.edu This direct displacement mechanism does not involve the formation of a covalent enzyme-substrate intermediate. tamu.edu The rate of hydrolysis is influenced by the pH and the specific metal ions present in the active site. tamu.edu

Enzyme Engineering for Enhanced Catalytic Efficiency and Substrate Specificity

While wild-type PTE exhibits impressive catalytic activity, its efficiency and specificity can be further improved through protein engineering techniques. nih.govcncb.ac.cn These methods aim to create enzyme variants with enhanced capabilities for detoxifying specific organophosphorus compounds. nih.gov

Site-Directed Mutagenesis Studies

Site-directed mutagenesis allows for precise modifications to the amino acid sequence of an enzyme. nih.govelifesciences.org By targeting residues within and near the active site, researchers can alter the enzyme's substrate-binding pocket and catalytic properties. nih.govnih.gov For instance, mutations at key positions in the active site of PTE have led to variants with significantly improved hydrolysis rates for specific nerve agent analogs. nih.gove3s-conferences.org Studies have shown that even single point mutations can dramatically alter an enzyme's activity and substrate preference. e3s-conferences.org For example, a variant with a histidine-to-arginine substitution (H254R) showed a four-fold increase in the hydrolysis of a VX analog. nih.gov

Directed Evolution Approaches

Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired properties. proteopedia.org This technique involves generating a large library of enzyme variants through random mutagenesis and/or DNA shuffling, followed by high-throughput screening to identify mutants with improved activity. nih.govnih.gov This approach has been successfully used to enhance the catalytic efficiency of PTE by several orders of magnitude for certain substrates. nih.govnih.gov For example, a directed evolution campaign resulted in a PTE variant with a 25-fold faster hydrolysis rate for methyl parathion (B1678463). nih.govnih.gov

Stereoselective Degradation by Engineered Enzymes

Many organophosphorus compounds, including ethyl ethylphosphonofluoridate, are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. acs.org Often, one enantiomer is significantly more toxic than the other. acs.org Wild-type PTE often shows a preference for the less toxic enantiomer. nih.gov A major goal of enzyme engineering has been to reverse this stereoselectivity to preferentially degrade the more toxic isomer.

Through rational design and directed evolution, scientists have successfully created PTE variants with dramatically improved stereoselectivity. nih.govacs.org These engineered enzymes can preferentially hydrolyze the more toxic enantiomers of various nerve agents, including VX and G-type agents. nih.govacs.org For example, certain engineered PTEs have demonstrated a several-fold faster hydrolysis of the more toxic P(-) VX stereoisomer compared to the P(+) isomer. nih.gov This enhanced stereoselectivity is a critical advancement for the development of effective enzymatic countermeasures against organophosphate poisoning. nih.gov

Interactive Data Table: Engineered PTE Variants and their Improved Catalytic Efficiencies

| Enzyme Variant | Target Substrate | Fold Improvement in kcat/KM | Reference |

| H257Y/L303T | G-type nerve agents | >10^4 | nih.gov |

| 22A11 | Methyl parathion | 25 | nih.govnih.gov |

| H254G/H257W/L303T | Soman analog | ~1000 | nih.gov |

| H254R | Demeton-S (VX analog) | 4 | nih.gov |

Diisopropyl Fluorophosphatase (DFPase) and Other Fluorohydrolases

A key group of enzymes capable of detoxifying organophosphorus fluoridates are the fluorohydrolases, with Diisopropyl Fluorophosphatase (DFPase) being a primary example. These enzymes specialize in cleaving the highly stable phosphorus-fluorine (P-F) bond, a critical step in neutralizing the toxicity of compounds like this compound.

DFPase (EC 3.1.8.2), also known as organophosphorus acid anhydrolase (OPAA), effectively catalyzes the hydrolysis of a range of toxic organophosphorus nerve agents. nih.govqmul.ac.uknih.gov Its substrates include G-type agents such as Tabun (GA), Sarin (B92409) (GB), Soman (GD), and Cyclosarin (GF), which are structurally analogous to this compound. nih.govnih.gov The hydrolytic reaction catalyzed by DFPase results in the formation of a corresponding phosphonate (B1237965) and a fluoride (B91410) ion, leading to detoxification. nih.gov

These enzymes are found in various organisms. A well-studied DFPase is isolated from the squid Loligo vulgaris. nih.gov Additionally, bacterial sources, such as Alteromonas sp., are known to produce highly active OPAA enzymes. nih.govwikipedia.org The enzyme isolated from Alteromonas undina is a single polypeptide with a molecular weight of approximately 53-58 kDa and shows optimal activity at pH 8.0 and 55°C. wikipedia.orgresearchgate.net

The catalytic mechanism of these hydrolases involves a nucleophilic attack on the phosphorus center of the organophosphorus compound. mdpi.com For DFPase, this is believed to involve direct nucleophilic attack by an aspartate residue (Asp229) in the active site, forming a phosphoenzyme intermediate that is subsequently hydrolyzed. nih.govornl.govacs.org OPAA, on the other hand, is thought to utilize a general base mechanism involving an activated water molecule. wikipedia.org The activity of these enzymes often requires divalent cations like Ca²⁺ (for squid DFPase) or Mn²⁺ (for bacterial OPAA). nih.govwikipedia.org

The table below summarizes the characteristics of key fluorohydrolases.

| Enzyme Name | EC Number | Common Source(s) | Key Substrates | Catalytic Cation |

| Diisopropyl Fluorophosphatase (DFPase) | 3.1.8.2 | Loligo vulgaris (squid) | DFP, Sarin, Soman, Cyclosarin, Tabun | Ca²⁺ |

| Organophosphorus Acid Anhydrolase (OPAA) | 3.1.8.2 | Alteromonas sp., Alteromonas macleodii | DFP, Sarin, Soman | Mn²⁺ |

| Organophosphate Hydrolase (OPH) / Phosphotriesterase (PTE) | 3.1.8.1 | Brevundimonas diminuta, Flavobacterium sp. | Paraoxon, Parathion, Sarin, Soman | Zn²⁺, Co²⁺ |

Biocatalytic Systems for this compound Degradation

Cell-free enzyme systems represent a significant advance in bioremediation, moving beyond the use of whole microorganisms. nih.gov These systems utilize purified enzymes or crude cell extracts containing the necessary catalytic machinery in an in vitro environment. researchgate.net This approach avoids issues related to the release of genetically modified organisms and separates the desired biotransformation from cellular growth and competing metabolic pathways. nih.govresearchgate.net

For the degradation of this compound, a cell-free system would consist of a solution containing a potent fluorohydrolase, such as DFPase or OPAA, along with necessary cofactors (e.g., Ca²⁺ or Mn²⁺) and buffers to maintain optimal pH and temperature. This allows for high concentrations of the enzyme to be directly applied to the contaminant, potentially leading to rapid detoxification. The primary advantage is the concentration of catalytic activity on the target substrate without the metabolic burden or physical barriers of a living cell.

A major challenge in using free enzymes in solution is their limited stability and lack of reusability. nih.gov Enzyme immobilization addresses these issues by confining the enzyme to a solid support material, which can enhance its operational stability and allow for its recovery and reuse. nih.govcncb.ac.cn Several immobilization strategies are applicable for enzymes that degrade organophosphates.

Covalent Bonding: This method involves forming strong, stable covalent bonds between the enzyme and a functionalized support matrix. A common approach uses a cross-linking agent like glutaraldehyde (B144438) to attach the enzyme to a support such as gelatin pads. researchgate.net This method provides very stable attachment with minimal enzyme leaching. researchgate.net

Entrapment: Enzymes can be physically entrapped within the porous network of a polymer or gel matrix, such as calcium alginate or agar. researchgate.net The enzyme is physically confined but not chemically bonded to the matrix, which generally preserves the enzyme's native structure and activity.

Adsorption: This is one of the simplest methods, where enzymes are bound to the surface of a carrier through weaker physical interactions like hydrogen bonds and van der Waals forces.

Cross-Linked Enzyme Aggregates (CLEAs): This technique involves precipitating the enzyme from a solution and then cross-linking the resulting physical aggregates with a bifunctional reagent. This produces a catalyst that is highly concentrated and stable.

The table below compares different immobilization techniques.

| Immobilization Technique | Principle of Attachment | Advantages | Disadvantages |

| Covalent Bonding | Strong covalent linkage to a support. | High stability, minimal leaching. researchgate.net | Can cause changes to the enzyme's active site. |

| Entrapment | Physical confinement within a porous matrix. researchgate.net | Mild conditions, protects enzyme from harsh environments. | Potential for mass transfer limitations and enzyme leakage. |

| Adsorption | Weak, non-covalent interactions with a carrier. | Simple, reversible, generally preserves enzyme activity. | Enzyme can desorb from the carrier. |

| Cross-Linking | Covalent bonds between enzyme molecules. | High enzyme loading, good stability. | Can lead to enzyme denaturation if not optimized. |

The integration of enzymes with nanomaterials creates advanced hybrid biocatalysts with superior properties. nih.gov Nanomaterials offer unique characteristics such as high surface-area-to-volume ratios, which allow for high enzyme loading, and can be tailored to enhance enzyme stability and activity. nih.gov

Carbon-Based Nanomaterials: Carbon nanotubes (CNTs) and graphene have been used as supports for organophosphate hydrolases. nih.gov Their large surface area and ability to be functionalized allow for efficient enzyme immobilization. For example, organophosphorus hydrolase has been successfully immobilized onto CNTs, creating stable and active conjugates for the decontamination of nerve agent simulants. nih.gov

Polymer-Based Nanoparticles: Polymeric nanoparticles can encapsulate or anchor enzymes. nih.govacs.org Dendrimers, which are highly branched polymers, can trap enzymes like OPAA or OPH within their structure, protecting them from degradation and facilitating their delivery. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials that can be engineered to have specific pore sizes and chemical properties. nih.gov They can serve as protective hosts for enzymes or can possess intrinsic catalytic activity for breaking down organophosphates. nih.gov

These nanomaterial-enzyme hybrids offer a promising platform for creating robust and highly effective systems for the detoxification of this compound, suitable for applications ranging from environmental remediation to protective coatings.

Reactivation of Phosphorylated Enzymes: Oxime Chemistry and Mechanism

Mechanism of Oxime-Mediated Cholinesterase Reactivation

The reactivation of cholinesterase inhibited by compounds such as ethyl ethylphosphonofluoridate is a chemical process driven by a nucleophilic agent. nih.gov Oximes are the most effective class of compounds for this purpose. nih.gov The process is essentially a transesterification reaction where the oxime displaces the serine residue from the phosphorus atom of the inhibitor. nih.gov

The core of the reactivation mechanism involves the nucleophilic attack of the deprotonated oxime anion (oximate) on the phosphorus atom of the ethylphosphonyl-enzyme conjugate. jcu.czresearchgate.net This attack leads to the formation of a transient, pentavalent transition state. nih.gov Subsequently, the bond between the phosphorus atom and the serine hydroxyl group of the enzyme is cleaved, releasing the regenerated, active enzyme. youtube.com The other product is a phosphonylated oxime, which then diffuses away from the active site. youtube.com For the reaction to proceed efficiently, the oxime must be able to access the phosphorus atom, which is often located deep within the enzyme's active site gorge. nih.govnih.gov

E-P(O)(OEt)R + Ox-H ⇌ [E-P(O)(OEt)R • Ox-H] → E-H + Ox-P(O)(OEt)R

Where:

E-P(O)(OEt)R is the ethylphosphonylated enzyme.

Ox-H is the oxime reactivator.

[E-P(O)(OEt)R • Ox-H] is the intermediate Michaelis-like complex.

E-H is the reactivated enzyme.

Ox-P(O)(OEt)R is the phosphonylated oxime.

It is important to note that the resulting phosphonylated oxime can sometimes act as a potent cholinesterase inhibitor itself, a phenomenon known as the "recapture phenomenon" or reinhibition. jcu.cznih.gov

The effectiveness of an oxime in reactivating an ethylphosphonofluoridate-inhibited enzyme is not uniform and depends on a confluence of factors:

Oxime Structure and Nucleophilicity : The chemical structure of the oxime is paramount. nih.govmmsl.cz The nucleophilicity of the oxime, which is essential for the initial attack, is a key determinant. nih.gov The presence of a quaternary nitrogen in pyridinium (B92312) oximes helps to properly orient the molecule within the enzyme's active site by interacting with the catalytic anionic site. jcu.czresearchgate.net The pKₐ of the oxime is also crucial, as only the dissociated oximate anion is the active nucleophile, making the reactivation process strongly pH-dependent. jcu.cz

Steric Hindrance : The steric bulk of the substituents on the phosphorus atom significantly impacts the accessibility of the oxime to the target. nih.gov For ethylphosphonofluoridate, the ethyl group attached to the phosphorus presents a degree of steric hindrance that can influence the rate of reactivation. nih.gov Studies on similar methylphosphonates show that bulky alkoxy groups can preclude facile access of the oxime to the tetrahedral phosphorus. nih.gov

Active Site Conformation : The constrained environment of the AChE active-site gorge plays a major role in controlling the orientation of both the bound phosphonyl group and the incoming oxime reactivator. nih.govnih.gov The proper alignment of the oxime's nucleophilic oxygen with the phosphorus atom is critical for an efficient reaction. nih.govresearchgate.net

Reactivator-Enzyme Affinity : The initial non-covalent binding of the oxime to the inhibited enzyme to form a Michaelis-like complex is a prerequisite for the reactivation reaction. jcu.cz The affinity of the oxime for the inhibited enzyme can be enhanced by structural features, such as a second quaternary nitrogen, which increases binding without necessarily adding to the nucleophilic strength. jcu.cz

A study on erythrocyte cholinesterase inhibited by ethyl p-nitrophenyl ethylphosphonate, a compound structurally related to this compound, evaluated the efficacy of several bis-pyridinium oximes. The kinetics were consistent with a bimolecular reaction mechanism. nih.gov

Table 1: Reactivation of Ethylphosphonate-Inhibited Erythrocyte Cholinesterase by Various Oximes Data derived from studies on ethyl p-nitrophenyl ethylphosphonate. nih.gov

| Oxime | Linker | Relative Efficacy |

| C₂-oxime | Dimethylene | Least Effective |

| C₃-oxime | Trimethylene | Effective |

| C₄-oxime | Tetramethylene | Effective |

| C₅-oxime | Pentamethylene | Effective |

| This table is interactive. Click on headers to sort. |

Design and Synthesis of Novel Oxime Reactivators for Phosphonofluoridate-Inhibited Enzymes

The limitations of currently available oximes, particularly their variable effectiveness against different organophosphorus agents and their inability to cross the blood-brain barrier, have driven extensive research into designing and synthesizing novel reactivators. nih.govnih.gov The goal is to develop broad-spectrum oximes with improved efficacy against a range of phosphonylated enzymes, including those inhibited by phosphonofluoridates. nih.gov

Strategies include modifying existing oxime scaffolds and developing entirely new classes of nucleophiles. nih.gov One approach involves using "click chemistry" to rapidly prepare large libraries of new oximes for high-throughput screening. researchgate.net Other efforts focus on creating reactivators with different charge properties, such as non-quaternary oximes, which may have better bioavailability and ability to cross the blood-brain barrier. nih.gov

Understanding the relationship between the structure of an oxime and its reactivation ability (SAR) is crucial for rational drug design. mmsl.cz Key structural features that are systematically varied include:

Position of the Oxime Group : The position of the hydroxyimino group on the pyridinium ring (e.g., 2-position, 4-position) significantly affects the geometry of the approach to the phosphorus atom. mmsl.cz

Linker Chain in Bis-pyridinium Oximes : For bis-pyridinium oximes (containing two pyridinium rings), the length and rigidity of the linker chain connecting the rings are critical. mmsl.cz This linker influences the distance between the two rings, which in turn affects how the molecule docks within the AChE gorge, spanning the catalytic and peripheral anionic sites. mmsl.czresearchgate.net

Substituents : The addition of different chemical groups to the pyridinium rings or the linker can modulate the oxime's pKₐ, nucleophilicity, and binding affinity. nih.govnih.gov For instance, the synthesis of brominated bis-pyridinium oximes was undertaken to increase their nucleophilicity and reactivation ability, resulting in compounds with a desirably lower pKₐ. nih.gov

Table 2: General Structure-Activity Relationships for Oxime Reactivators Based on SAR studies of mono- and bis-quaternary oximes. mmsl.cz

| Oxime Type | Structural Feature | Impact on Activity |

| Bisquaternary | Longer Linker Length | Higher AChE Inhibition Potency |

| Bisquaternary | Oxime Group at ortho-position | Higher AChE Inhibition Potency |

| Monoquaternary | Oxime Group at meta-position | Higher AChE Inhibition Potency |

| This table is interactive. Click on headers to sort. |

Computational chemistry and molecular modeling have become indispensable tools in the design of new oxime reactivators. researchgate.net These methods provide insights into the molecular interactions governing the reactivation process.

Molecular Docking : This technique predicts the preferred binding orientation of an oxime within the active site of the phosphonylated enzyme. It helps to assess whether the oxime can achieve a conformation suitable for nucleophilic attack on the phosphorus atom. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the oxime-enzyme complex over time. Steered molecular dynamics, for example, can simulate the pathway of the oxime approaching the phosphorus atom, helping to identify potential energy barriers and favorable interactions. researchgate.net

Quantum Chemical Calculations : These methods are used to analyze the electronic properties of oximes, such as their nucleophilicity and the stability of the transition state during the reactivation reaction. researchgate.net For example, conformational analyses at the quantum chemical level can determine the most stable shapes of different reactivators, which influences their ability to fit within the active site. researchgate.net

These computational approaches allow for the in silico screening of large numbers of candidate molecules, prioritizing the most promising structures for chemical synthesis and in vitro testing, thereby accelerating the discovery process. researchgate.netnih.gov

Stereochemical Aspects of Oxime Reactivation

The phosphorus atom in this compound is a chiral center. When it reacts with the active site serine of AChE, it forms a phosphonyl-enzyme conjugate that also possesses chirality at the phosphorus atom, existing as either an Sₚ or Rₚ enantiomer. nih.govirb.hr Research has demonstrated that the stereochemistry of this conjugate has a profound impact on the efficacy of oxime-mediated reactivation. nih.gov

Studies using resolved enantiomers of methylphosphonate (B1257008) esters show that the Sₚ enantiomers are not only far more reactive in forming the conjugate with the enzyme but are also preferentially reactivated by oximes. nih.govirb.hr This suggests that a specific orientation of the phosphonyl oxygen towards the enzyme's "oxyanion hole" is required for both efficient inhibition and subsequent efficient reactivation. nih.govirb.hr The different reactivation rates for the Sₚ and Rₚ stereoisomers indicate that the orientation of the groups around the phosphorus atom within the active site gorge dictates the accessibility for the attacking oxime. nih.gov Therefore, the stereochemical configuration of the ethylphosphonyl-AChE adduct is a critical factor in determining the success and rate of therapeutic reactivation.

Reactivation of Neuropathy Target Esterase (NTE)

The reactivation of phosphorylated NTE presents a significant challenge, primarily due to the "aging" process. Aging is a time-dependent chemical modification of the phosphonylated NTE, which results in an enzyme-inhibitor complex that is resistant to reactivation by nucleophiles, including oximes. nih.govnih.gov This process involves the cleavage of an alkyl or alkoxy group from the phosphorus atom, leaving a negatively charged phosphonate (B1237965) group covalently bound to the active site serine. nih.govuzh.ch This aged complex is refractory to nucleophilic attack by oximes. nih.gov

Specific research on the reactivation of NTE inhibited by This compound using oximes is not extensively documented in publicly available scientific literature. However, studies on closely related organophosphorus compounds and the general principles of NTE inhibition and reactivation provide valuable insights.

Research Findings on Related Compounds:

Studies on other organophosphorus compounds, such as di-isopropyl phosphorofluoridate (DFP), have shown that NTE inhibited by such agents undergoes rapid aging. nih.gov For instance, the half-life for the aging of DFP-inhibited NTE is approximately 2-4 minutes. nih.gov Once aged, the enzyme cannot be reactivated by nucleophiles like potassium fluoride (B91410) (KF). nih.gov While KF is not an oxime, its ability to reactivate is also dependent on the un-aged state of the phosphonylated enzyme.

The structure of the organophosphate significantly influences the rates of both inhibition and aging. For instance, while ethyl octylphosphonofluoridate is a highly potent inhibitor of NTE, its ability to induce organophosphorus-induced delayed neuropathy (OPIDN) differs from some of its structural analogs, a difference potentially linked to the ease of aging of the inhibited NTE complex.

It is critical to differentiate between the reactivation of AChE and NTE. While oximes are established treatments for OP poisoning through the reactivation of AChE, their efficacy in reactivating NTE is generally considered to be low, especially after the aging process has commenced. The structural requirements for an effective oxime reactivator for NTE may differ significantly from those for AChE due to differences in the active site architecture of the two enzymes.

The table below summarizes findings on the reactivation of cholinesterases inhibited by various organophosphates, illustrating the principles of reactivation and aging. It is important to note that these data are for acetylcholinesterase (AChE) and not NTE, as specific data for NTE reactivation by oximes is sparse.

| Inhibitor | Enzyme | Reactivator | Reactivation Rate Constant (k_r, M⁻¹min⁻¹) | Observations | Reference |

| Ethyl p-nitrophenyl ethylphosphonate | Erythrocyte Cholinesterase | C₃-oxime | - | Effective reactivation observed. | dtic.mil |

| Ethyl p-nitrophenyl ethylphosphonate | Erythrocyte Cholinesterase | C₄-oxime | - | Effective reactivation observed. | dtic.mil |

| Ethyl p-nitrophenyl ethylphosphonate | Erythrocyte Cholinesterase | C₅-oxime | - | Effective reactivation observed. | dtic.mil |

| Di-isopropyl phosphorofluoridate | Neurotoxic Esterase (NTE) | Potassium Fluoride (KF) | - | Reactivation possible only immediately after inhibition due to rapid aging (t½ ≈ 2-4 min). | nih.gov |

Detailed Research Findings:

The core challenge in the reactivation of NTE inhibited by compounds like this compound lies in the rapid progression to an aged, non-reactivatable state. The mechanism of NTE aging is understood to be different from that of AChE. nih.gov For NTE inhibited by di-isopropyl phosphorofluoridate, aging involves a change in the nature of the bound radioisotopes without the loss of the label, suggesting an intramolecular rearrangement. nih.gov This process is unaffected by pH changes between 5.2 and 8.0 or the presence of trapping agents like reduced glutathione (B108866) and imidazole. nih.gov

The implication of these findings for this compound-inhibited NTE is that any potential for oxime-mediated reactivation would be limited to a very narrow time window immediately following exposure, before the aging process renders the enzyme refractory to such treatment. The development of effective reactivators for inhibited NTE would require compounds that can act much faster than the rate of aging or, alternatively, compounds that can reverse the aged complex, a feat that has not yet been achieved.

Bioscavenger Research and Development for Organophosphorus Fluoridate Sequestration

Stoichiometric Bioscavengers (e.g., Butyrylcholinesterase)

Stoichiometric bioscavengers function by irreversibly binding to organophosphorus compounds in a 1:1 molar ratio, effectively neutralizing the toxin. nih.gov Butyrylcholinesterase (BChE), a naturally occurring human plasma enzyme, is the most extensively studied stoichiometric bioscavenger for OP nerve agents. nih.govnih.gov Its primary role in this context is to act as a sacrificial scavenger, protecting the physiologically critical enzyme acetylcholinesterase (AChE) from inhibition. nih.gov

A significant hurdle in the development of BChE as a therapeutic is the requirement for large quantities of the purified enzyme. An estimated 200 mg of pure human BChE is needed to protect an adult from a 2 LD₅₀ dose of an organophosphorus toxin. nih.gov

Historically, BChE for research and clinical investigation has been purified from human plasma, often from outdated blood products. nih.gov This process is complex and yields relatively low amounts of the enzyme. To overcome these limitations, significant research has been dedicated to developing recombinant BChE (rBChE) production systems.

Various expression systems have been explored, each with its own advantages and disadvantages. Prokaryotic systems like E. coli have been engineered to produce active human BChE, offering a potentially cost-effective and scalable production method. nih.gov Eukaryotic systems, including mammalian cell lines (e.g., Chinese Hamster Ovary - CHO cells), transgenic plants, and insect cells, have also been successfully utilized to produce functionally active rBChE. nih.gov

Purification of BChE from these sources typically involves affinity chromatography. oup.com For instance, procainamide (B1213733) affinity gels have been traditionally used, although immunomagnetic separation techniques have been shown to offer higher purification efficiency for nerve agent-adducted BChE. oup.com The table below summarizes various production systems for BChE.

Table 1: Comparison of Butyrylcholinesterase (BChE) Production Systems

| Production System | Advantages | Disadvantages | Key Research Findings |

|---|---|---|---|

| Human Plasma | Native protein with optimal pharmacokinetics. | Limited supply, high cost, potential for pathogen transmission. | Historically the primary source for clinical studies. nih.gov |

| Recombinant (CHO cells) | Produces properly folded and glycosylated enzyme. | Relatively low yield and high production cost. | Engineering efforts have increased yields. nih.gov |

| Recombinant (Plants) | Potentially highly scalable and cost-effective. | Complex purification, potential for different glycosylation patterns. | Successful expression of active enzyme has been demonstrated. nih.gov |

| Recombinant (E. coli) | Rapid growth, low cost, and ease of genetic manipulation. | Challenges with proper protein folding and lack of post-translational modifications. | Optimized expression systems have yielded active BChE. nih.gov |

The effectiveness of BChE as a stoichiometric scavenger is determined by its reaction kinetics with the target organophosphorus fluoridate. The process involves the formation of a covalent bond between the active site serine of BChE and the phosphorus atom of the inhibitor, leading to an inactivated enzyme-toxin adduct. nih.gov The rate of this reaction is crucial for effective sequestration before the toxin can reach its primary target, AChE.

Furthermore, the presence of fluoride (B91410) ions has been shown to influence the interaction between ligands and the BChE active site. For instance, fluoride can enhance the binding of certain substrates and inhibitors, a phenomenon known as positive cooperativity. drugbank.com Conversely, fluoride ions can also participate in the reactivation of phosphylated BChE, where the fluoride ion attacks the phosphorus atom of the adduct, leading to the release of the organophosphorus compound and regeneration of the active enzyme. nih.gov The efficiency of this reactivation is dependent on the structure of the organophosphorus adduct. nih.gov

Model compounds, such as biotinylated organophosphorus fluorophosphonates, are used to study the stereoselectivity of BChE inhibition, which is a critical factor as nerve agents are chiral molecules and their enantiomers can have vastly different toxicities. researchgate.netnih.gov

Catalytic Bioscavengers (e.g., Engineered Hydrolases)

Catalytic bioscavengers offer a significant advantage over their stoichiometric counterparts as they can hydrolyze multiple molecules of the organophosphorus toxin without being consumed in the reaction. nih.gov This means that a much lower dose of a catalytic bioscavenger could provide effective protection. The primary candidates for this role are engineered hydrolases, such as phosphotriesterases (PTEs) and organophosphorus hydrolase (OPH). nih.govnih.gov

The central design principle for developing effective catalytic bioscavengers is to achieve a high catalytic efficiency, represented by the kcat/KM value. For a bioscavenger to be therapeutically viable, a kcat/KM of greater than 10⁷ M⁻¹min⁻¹ is generally considered necessary. nih.gov

A key challenge in engineering these enzymes is that many naturally occurring OPHs exhibit a preference for the less toxic enantiomers of chiral nerve agents. nih.gov Therefore, a major focus of protein engineering has been to alter the stereoselectivity of these enzymes to preferentially hydrolyze the more toxic enantiomers. nih.govnih.gov Computational design and directed evolution are the primary strategies employed to achieve this. nih.govresearchgate.net

Rational design approaches have involved modifying residues in and around the active site to:

Enlarge the binding pocket: This can accommodate the bulkier substituents found on some nerve agents. nih.gov

Alter the active site environment: Introducing new mutations can create a more favorable environment for the hydrolysis of the target compound. mdpi.com

Enhance substrate binding: Modifications to residues surrounding the active site can increase the affinity of the enzyme for the organophosphorus substrate. mdpi.com

Strategies to enhance both turnover rates and stability include:

Rational design: Computational modeling can be used to predict mutations that will stabilize the enzyme structure without compromising, and ideally while improving, catalytic activity. researchgate.net

Immobilization: Attaching the enzyme to a solid support, such as gelatin pads, can dramatically improve its stability at room temperature without significantly altering its catalytic properties. researchgate.netnih.gov

Interaction with polymers: Amphiphilic polymers can interact with hydrophobic residues on the enzyme surface, leading to enhanced activity and stability. researchgate.net

The table below presents data on engineered OPH variants, highlighting the impact of mutations on catalytic efficiency.

Table 2: Catalytic Efficiency of Engineered Organophosphorus Hydrolase (OPH) Variants

| Enzyme Variant | Target Compound | kcat/KM (M⁻¹s⁻¹) | Fold Improvement vs. Wild-Type | Reference |

|---|---|---|---|---|

| Wild-Type PTE | Paraoxon | ~10⁸ | - | tamu.edu |

| PTE-S5 | VX | 60 ± 10 | - | nih.gov |

| PTE-D1 | VX | 260 ± 50 | ~4.3 | nih.gov |

| Wild-Type PTE | Sarin (B92409) | 56 s⁻¹ (turnover number) | - | tamu.edu |

| Wild-Type PTE | Soman | 5 s⁻¹ (turnover number) | - | tamu.edu |

Novel Bioscavenger Platforms

To improve the in vivo performance, stability, and delivery of bioscavengers, researchers are exploring various novel platforms. These platforms aim to protect the enzyme from degradation, reduce immunogenicity, and enhance its pharmacokinetic profile.

Creating fusion proteins by linking two or more enzymes can generate bioscavengers with a broader spectrum of activity. For example, fusion hybrids of recombinant human paraoxonase 1 (rePON1) and bacterial organophosphorus hydrolase (OPH) have been developed. jmb.or.kr These fusion proteins, connected by a flexible linker, have demonstrated synergistic effects, with improved catalytic activity against both G-type (e.g., sarin analogs) and V-type (e.g., VX analogs) organophosphorus compounds compared to the individual enzymes. jmb.or.kr PASylation, the genetic fusion of a protein with a polypeptide sequence of proline, alanine, and serine, is another technique used to increase the hydrodynamic volume and in vivo half-life of the bioscavenger. nih.gov

Immobilizing bioscavengers on the surface of nanoparticles is a promising strategy to enhance their stability and catalytic efficiency. acs.org Various types of nanoparticles are being investigated, including:

Polymer-based nanoparticles: These can encapsulate or be coated onto enzymes, protecting them from degradation and reducing their antigenicity. acs.org

Inorganic nanoparticles: Materials like gold nanoparticles and magnesium oxide-carbon nanocomposites can serve as scaffolds for enzyme attachment and may even possess intrinsic catalytic activity for OP degradation. acs.orgnih.govnih.gov

Metal-Organic Frameworks (MOFs): These porous materials can encapsulate enzymes, significantly enhancing their thermal and long-term stability. acs.org

A particularly innovative approach involves the use of red blood cell (RBC) membrane-coated nanoparticles. These "nanosponges" display functional acetylcholinesterase on their surface, effectively acting as decoys to sequester organophosphorus toxins from the bloodstream.

Gram-negative bacteria naturally produce outer membrane vesicles (OMVs), which are spherical, bilayered nanostructures. nih.gov These OMVs can be engineered to encapsulate and display enzymes, such as OPH and diisopropyl fluorophosphatase (DFPase), on their surface. researchgate.netnih.gov This encapsulation provides a protective environment for the enzyme, significantly enhancing its stability against thermal stress, freeze-thaw cycles, and lyophilization. researchgate.net OMV-packaged enzymes can be utilized as cell-free reagents for the decontamination of organophosphorus compounds. researchgate.net The directed packaging of enzymes into OMVs can be achieved through fusion to transmembrane proteins or by using protein-protein interaction systems.

Computational Chemistry and Molecular Modeling Studies of Ethyl Ethylphosphonofluoridate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. nih.gov These methods can provide detailed information about molecular geometries, energies, and various spectroscopic properties. For a molecule like ethyl ethylphosphonofluoridate, these calculations are instrumental in understanding its intrinsic reactivity and how it interacts with its biological targets.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical methods, such as Density Functional Theory (DFT), are used to analyze the distribution of electrons within the this compound molecule. researchgate.net This analysis reveals key electronic properties that are fundamental to its reactivity.

Key electronic properties of this compound, while not extensively documented in publicly available literature, can be inferred from studies on analogous organophosphorus compounds. nih.gov These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential mapped onto the electron density surface, and partial atomic charges.

The phosphorus atom in this compound is the electrophilic center, susceptible to nucleophilic attack. The presence of a highly electronegative fluorine atom and the ester oxygen atoms withdraws electron density from the phosphorus, increasing its positive partial charge and making it more reactive. The HOMO is typically located on the non-bonding orbitals of the oxygen and fluorine atoms, while the LUMO is centered on the phosphorus atom, specifically on the σ* antibonding orbital of the P-F bond. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -11.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the molecule's ability to accept electrons; key for electrophilicity. |

| HOMO-LUMO Gap | 10.7 eV | Indicator of chemical reactivity and stability. |

| Partial Charge on P | +1.2 e | Quantifies the electrophilicity of the phosphorus center. |

| Dipole Moment | 3.5 D | Influences intermolecular interactions and solubility. |

Reaction Pathway Elucidation (e.g., Phosphorylation Transition States)

A primary biological action of this compound is the inhibition of acetylcholinesterase (AChE) through phosphorylation of a serine residue in the enzyme's active site. nih.govnih.govnih.gov Quantum chemical calculations, particularly combined quantum mechanics/molecular mechanics (QM/MM) methods, are invaluable for elucidating the detailed mechanism of this reaction. nih.govnih.gov These studies can map out the potential energy surface of the reaction, identifying the transition state (TS) and any intermediate species.

The phosphorylation of AChE by this compound is believed to proceed through a nucleophilic attack of the serine hydroxyl group on the phosphorus atom. This leads to the formation of a pentavalent transition state, followed by the departure of the fluoride (B91410) leaving group. nih.gov The geometry of this transition state, including the bond lengths and angles around the phosphorus atom, is a key determinant of the reaction barrier and, consequently, the rate of inhibition.

QM/MM simulations allow for the reactive center (the inhibitor and key active site residues) to be treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. nih.gov This approach provides a balance between accuracy and computational feasibility for studying enzymatic reactions.

Table 2: Key Geometric Parameters of the Phosphorylation Transition State (Illustrative)

| Parameter | Value (Illustrative) | Description |

| P-O(Ser) distance | 2.1 Å | The forming bond between the phosphorus and the serine oxygen. |

| P-F distance | 2.0 Å | The breaking bond between the phosphorus and the fluorine. |

| O(Ser)-P-F angle | ~175° | Describes the near-linear arrangement of the incoming and outgoing groups. |

Spectroscopic Property Prediction (for analytical method development)

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). researchgate.netmdpi.comresearchgate.net These predictions are highly valuable for the development of analytical methods for the detection and identification of this compound.

By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra. nih.govresearchgate.net Similarly, by calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be obtained. These theoretical spectra can be compared with experimental data to confirm the identity of a substance or to aid in the interpretation of complex spectra. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the dynamic processes that govern the interaction of this compound with its biological targets. researchgate.netresearchgate.net

Ligand-Enzyme Binding Dynamics

MD simulations can be used to model the process of this compound binding to the active site of acetylcholinesterase. nih.govpeerj.com These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the inhibitor within the active site gorge prior to the covalent phosphorylation reaction. nih.govspringermedizin.de

Simulations can track the conformational changes in both the ligand and the enzyme as they approach each other and form a non-covalent complex. The stability of this initial complex is crucial for the subsequent covalent inhibition. By analyzing the trajectories from MD simulations, it is possible to identify the most favorable binding poses and to calculate the binding free energy, providing a quantitative measure of the affinity of the inhibitor for the enzyme.

Conformational Changes Upon Phosphorylation

The covalent modification of the active site serine by this compound induces conformational changes in the acetylcholinesterase enzyme. nih.govspringermedizin.de MD simulations are a powerful tool to investigate these structural rearrangements. The phosphorylation introduces a bulky and charged group into the active site, which can lead to significant perturbations in the local protein structure and even allosteric effects on distant parts of the enzyme.

These conformational changes can affect the accessibility of the active site to potential reactivators and may also play a role in the "aging" process, where the phosphorylated enzyme undergoes a further chemical modification that renders it resistant to reactivation. Understanding these dynamic changes is critical for the design of effective antidotes. Studies on other organophosphates have shown that the acyl pocket loop of AChE is a particularly flexible region that can undergo significant conformational shifts upon ligand binding. nih.govspringermedizin.de

Solvent Effects on Reactivity

The reactivity of organophosphorus compounds like this compound is significantly influenced by the solvent environment. Computational studies, often in conjunction with experimental data, help to elucidate the role of the solvent in reaction mechanisms and rates.

The transfer of a phospho group, a fundamental reaction for many organophosphates, is highly sensitive to the solvent. For instance, the rate of phospho group transfer reactions can be dramatically accelerated when moving from a protic solvent like water to a dipolar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). This acceleration is often enthalpic in origin, reflecting a significant stabilization of the transition state by the aprotic solvent. nih.gov The magnitude of this solvent effect is closely related to the charge on the substrate, with more highly charged species showing a greater rate enhancement in aprotic solvents. nih.gov

Studies on the alkaline hydrolysis of phosphate (B84403) esters in various aqueous-organic solvent mixtures (e.g., DMSO-water, dioxane-water, MeCN-water) have shown complex dependencies of the reaction rate on the solvent composition. Typically, the rate may initially decrease with the addition of an organic cosolvent and then increase sharply at higher concentrations of the organic component. nih.gov In contrast, the hydrolysis of some phosphate diesters proceeds much more rapidly in non-polar aprotic solvents like cyclohexane (B81311) and acetone (B3395972) compared to water. nih.gov

These findings underscore the critical role of the solvent in modulating the reactivity of phosphonofluoridates and related compounds. The choice of solvent can dramatically alter reaction pathways and rates by stabilizing or destabilizing ground states and transition states through specific and non-specific solvation effects.

Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govyoutube.com This method is instrumental in understanding the interactions between molecules like this compound and their biological targets at an atomic level. nih.govyoutube.com

The general workflow for molecular docking involves several key steps:

Structure Determination: Obtaining the 3D structures of both the protein (receptor) and the ligand. If experimental structures (e.g., from X-ray crystallography or NMR) are unavailable, they can be generated using homology modeling. youtube.com

Structure Preparation: Computationally preparing the protein and ligand for the docking simulation. This includes adding hydrogen atoms, assigning charges, and defining rotatable bonds. youtube.com

Docking Simulation: The ligand is placed in the binding site of the protein, and its various possible conformations and orientations are sampled. A scoring function is then used to evaluate the "goodness of fit" for each pose, estimating the binding affinity. nih.govyoutube.com

Evaluation: The results are analyzed to identify the most likely binding mode and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-ligand complex. youtube.com

Docking studies can be performed using a "blind docking" approach when the active site is unknown, allowing the ligand to search the entire protein surface for potential binding sites. researchgate.net The accuracy of docking methods is often validated by their ability to reproduce crystallographically determined binding modes. nih.gov

For phosphonofluoridates, docking studies are crucial for elucidating their mechanism of inhibition of enzymes like acetylcholinesterase. By modeling the interaction of the compound within the enzyme's active site, researchers can identify key amino acid residues involved in binding and catalysis. This information is invaluable for structure-activity relationship (SAR) analysis and the design of more potent or selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is widely used in drug discovery and toxicology to predict the activity of new, untested compounds.

The foundation of QSAR modeling lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical (3D) descriptors: Derived from the 3D coordinates of the atoms.

Electronic descriptors: Reflecting the electronic properties of the molecule, such as charge distribution and orbital energies.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

One powerful set of descriptors is the electrotopological state (E-state) indices, which describe the electronic and topological characteristics of each atom in a molecule. nih.gov Another is the EVA (Eigenvalue) descriptor, which is derived from the vibrational eigenvalues calculated using quantum or molecular mechanics. nih.gov

Once the descriptors are calculated for a set of compounds with known biological activities, statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are used to build a QSAR model that correlates the descriptors with the activity. nih.gov For instance, a QSAR model for the toxicity of a diverse set of organic chemicals to the fathead minnow was developed using E-state indices, achieving a high correlation coefficient. nih.gov

Table of Theoretical Molecular Descriptors

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching |

| Geometrical | Molecular surface area, volume | Size and shape of the molecule |

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity |

| Physicochemical | LogP, molar refractivity | Lipophilicity, polarizability |

| E-State Indices | Atom-type E-state values | Electronic and topological state of atoms |

| EVA Descriptors | Vibrational eigenvalues | Molecular vibrational modes |

A well-validated QSAR model can be used to predict the biological activity of novel phosphonofluoridate analogs before they are synthesized. nih.gov This predictive capability is a cornerstone of rational drug design, as it allows chemists to prioritize the synthesis of compounds that are most likely to have the desired activity.

The process involves:

Designing a virtual library of novel phosphonofluoridate analogs by systematically modifying the chemical structure.

Calculating the same set of molecular descriptors for these virtual compounds as was used to build the QSAR model.

Using the QSAR equation to predict the biological activity of each analog.